molecular formula C15H13FN2O3S B2514991 1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide CAS No. 1100762-61-5

1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide

Cat. No.: B2514991
CAS No.: 1100762-61-5
M. Wt: 320.34
InChI Key: BAIBZGAXUKHSKQ-UHFFFAOYSA-N
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Description

1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C15H13FN2O3S and its molecular weight is 320.34. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism and Disposition

  • A study focused on the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist, which shares structural similarities with 1-((3-Fluorophenyl)sulfonyl)indoline-2-carboxamide, highlighting the metabolic pathways and disposition following administration in humans. This research provides insights into the pharmacokinetics of such compounds (Shaffer et al., 2008).

Antiviral Activity

  • Molecular modeling and synthesis studies led to the discovery of indolyl aryl sulfones with potent anti-HIV-1 activity. These compounds demonstrated exceptional inhibitory activity against HIV strains in both lymphocytes and macrophages, showcasing the potential of indoline-sulfonamide derivatives in antiviral therapy (Ragno et al., 2006).

HCV Inhibition

  • A novel series of 2-(4-sulfonamidophenyl)-indole 3-carboxamides was optimized for activity against HCV, demonstrating potent and selective inhibition across various HCV genotypes. This underscores the therapeutic potential of sulfonamidophenyl-indole carboxamides in treating HCV infections (Zhang et al., 2016).

Chemical Synthesis

  • Research on the synthesis of novel indole-2-carboxylic acids and their derivatives, including sulfides, sulfoxides, and sulfones, provides valuable methodology for the development of compounds with potential pharmacological applications. This area of research contributes to the synthetic versatility and application potential of indoline-sulfonamide derivatives (Unangst et al., 1987).

Mechanism of Action

Properties

IUPAC Name

1-(3-fluorophenyl)sulfonyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-11-5-3-6-12(9-11)22(20,21)18-13-7-2-1-4-10(13)8-14(18)15(17)19/h1-7,9,14H,8H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIBZGAXUKHSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.